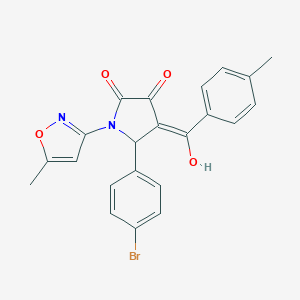![molecular formula C17H21N3O4S B265516 N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B265516.png)
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as DPA-714, is a small molecule drug that has gained significant attention in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is present in high concentrations in the brain, particularly in microglia and astrocytes. In recent years, DPA-714 has emerged as a promising tool for studying neuroinflammation, neurodegeneration, and other neurological disorders.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide binds selectively to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the regulation of mitochondrial function and steroidogenesis, and its activation can modulate the immune response and promote neuroprotection. This compound has been shown to reduce neuroinflammation and promote neuronal survival by modulating the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. This compound can also promote the survival of neurons and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of microglia and astrocytes. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using this compound is its relatively low affinity for TSPO, which can limit its effectiveness in certain experiments. Additionally, the use of this compound in animal studies can be complicated by its poor solubility and bioavailability.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective TSPO ligands, which could have greater therapeutic potential for neurological disorders. Another direction is the exploration of the role of TSPO in other physiological processes, such as steroidogenesis and apoptosis. Additionally, there is a need for further studies to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, and to test its potential as a therapeutic agent in animal models of neurological disorders.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylidene-acetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with propyl isocyanate to form this compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively used in scientific research to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to have anti-inflammatory and neuroprotective effects, and can modulate the immune response in the brain. This compound has also been used to study the role of TSPO in neuroinflammation, and its potential as a therapeutic target for neurological disorders.
properties
Molecular Formula |
C17H21N3O4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-9-12(23-2)6-7-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) |
InChI Key |
DTTDZYJFWRCSFP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)




![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)




